1-Butyl-1H-indole

Description

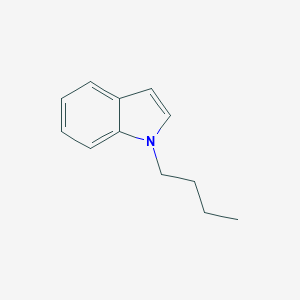

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGFPTUMYLIVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456868 | |

| Record name | 1-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22014-99-9 | |

| Record name | 1-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-indole from Indole and Bromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-1H-indole, a valuable intermediate in medicinal chemistry and materials science. The document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and safety information.

Introduction

Indole and its derivatives are privileged scaffolds in a vast array of biologically active compounds and functional materials. The nitrogen atom of the indole ring can be readily functionalized, allowing for the introduction of various substituents to modulate the parent molecule's physicochemical and biological properties. The N-alkylation of indole, in particular, is a fundamental transformation in organic synthesis. This guide focuses on the synthesis of this compound via the N-alkylation of indole with bromobutane, a common and efficient method for introducing a butyl group onto the indole nitrogen.

Reaction Scheme

The synthesis of this compound from indole and bromobutane is typically achieved through a nucleophilic substitution reaction. The indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of bromobutane, displacing the bromide ion.

Overall Reaction:

Proposed Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Deprotonation: A base abstracts the acidic proton from the nitrogen of the indole ring, forming a resonance-stabilized indolate anion. The choice of base and solvent is crucial for the efficiency of this step. Strong bases such as sodium hydride (NaH) in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure complete deprotonation.[1][2] Weaker bases like potassium hydroxide (KOH) can also be effective, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).[3]

-

Nucleophilic Attack: The resulting indolate anion, a potent nucleophile, attacks the electrophilic carbon atom of bromobutane in an SN2 reaction. This leads to the formation of the N-C bond and the displacement of the bromide leaving group, yielding this compound.

Quantitative Data

The selection of reagents and reaction conditions significantly impacts the yield and purity of the final product. The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Stoichiometry

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (Equivalents) |

| Indole | C₈H₇N | 117.15 | 1.0 |

| Bromobutane | C₄H₉Br | 137.02 | 1.0 - 1.2 |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.1 - 1.5 |

| Potassium Hydroxide | KOH | 56.11 | Substoichiometric to excess |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent |

Table 2: Reaction Conditions and Reported Yields for N-Alkylation of Indoles

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| NaH | DMF | Room Temperature | 1 | ~91 (for a similar system) | [1] |

| NaH | THF/DMF | 80 | < 0.25 | >99:1 N:C alkylation, 91 | [2] |

| KOH | DMSO | 80 | Not specified | Good | [3] |

| K₂CO₃ | [bmim][BF₄]/Acetonitrile | Not specified | Not specified | Good | [4] |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound using sodium hydride in DMF, a commonly employed and high-yielding method.[1][2]

Materials and Equipment

-

Materials:

-

Indole

-

1-Bromobutane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq.).

-

Dissolution: Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (1.0-1.2 eq.) dropwise to the reaction mixture. The reaction can then be stirred at room temperature overnight.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up Procedure

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). The optimal eluent composition should be determined by TLC analysis.

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified product.

Spectral Data Analysis

Characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectral data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons of the indole ring, the protons of the butyl chain, including a characteristic triplet for the terminal methyl group and multiplets for the methylene groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the eight aromatic carbons of the indole core and the four carbons of the butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The absence of a broad N-H stretching band (around 3400 cm⁻¹) confirms the N-alkylation.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₁₅N, MW: 173.26 g/mol ).

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Indole: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Bromobutane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.

-

Sodium Hydride: Reacts violently with water, liberating extremely flammable gases.[5] Causes severe skin burns and eye damage.[6][7] Handle under an inert atmosphere and away from moisture.[5][8]

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Mandatory Visualizations

Reaction Pathway

References

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Tert-butyl 5-iodo-1H-indole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Butyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-1H-indole. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds, alongside detailed experimental protocols for acquiring such data.

Introduction

This compound is a derivative of indole, a prominent heterocyclic aromatic compound that forms the core structure of many biologically active molecules, including the amino acid tryptophan and various pharmaceuticals. The N-butylation of the indole ring modifies its physicochemical properties, such as lipophilicity and metabolic stability, which is of significant interest in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives in research and development settings. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar indole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 1H | H-4 |

| ~ 7.55 | d | 1H | H-7 |

| ~ 7.20 | t | 1H | H-6 |

| ~ 7.10 | t | 1H | H-5 |

| ~ 7.05 | d | 1H | H-2 |

| ~ 6.50 | d | 1H | H-3 |

| ~ 4.15 | t | 2H | N-CH₂ -(CH₂)₂-CH₃ |

| ~ 1.85 | m | 2H | N-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.40 | m | 2H | N-(CH₂)₂-CH₂ -CH₃ |

| ~ 0.95 | t | 3H | N-(CH₂)₃-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 136.0 | C-7a |

| ~ 128.5 | C-3a |

| ~ 128.0 | C-2 |

| ~ 121.5 | C-6 |

| ~ 121.0 | C-4 |

| ~ 119.5 | C-5 |

| ~ 109.5 | C-7 |

| ~ 101.0 | C-3 |

| ~ 46.5 | N-CH₂ -(CH₂)₂-CH₃ |

| ~ 32.0 | N-CH₂-CH₂ -CH₂-CH₃ |

| ~ 20.0 | N-(CH₂)₂-CH₂ -CH₃ |

| ~ 13.8 | N-(CH₂)₃-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2955, 2870 | Strong | Aliphatic C-H stretch (CH₃, CH₂) |

| ~ 1615, 1580, 1465 | Medium-Strong | Aromatic C=C stretching |

| ~ 1450 | Medium | CH₂ bending |

| ~ 1380 | Medium | CH₃ bending |

| ~ 1320 | Medium | C-N stretching |

| ~ 740 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion | Notes |

| 173 | [M]⁺ | Molecular ion |

| 130 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 116 | [M - C₄H₉]⁺ | Loss of the butyl group (a common fragmentation for N-alkyl indoles) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the solution into a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or 500 MHz.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or 125 MHz (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 256-1024 (or more depending on concentration).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts relative to TMS (for ¹H NMR) or the solvent peak (CDCl₃ at 77.16 ppm for ¹³C NMR).[1]

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

-

Acquire a background spectrum of the clean, empty ATR crystal.[3]

-

Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.[3]

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Data Acquisition (Electron Ionization - EI):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is often used for volatile compounds like this compound.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Typically m/z 40-500.

-

-

Data Processing:

-

The mass spectrum is generated, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data for the specific sample under investigation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-butylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylindole, a member of the diverse family of indole derivatives, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. The addition of an N-butyl group to the indole nitrogen can modulate its physicochemical properties, influencing its lipophilicity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-butylindole, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of N-butylindole are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅N | [1] |

| Molecular Weight | 173.26 g/mol | [1] |

| Appearance | Liquid | |

| Density | 0.97 g/cm³ | [1] |

| Boiling Point | 286.1 °C at 760 mmHg | [1] |

| Flash Point | 126.8 °C | [1] |

| Refractive Index | 1.545 | [1] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-butylindole. The following sections detail the expected spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on the structure of 1-butyl-1H-indole and data from similar indole derivatives, the following chemical shifts can be predicted.[3][4]

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | H-4 |

| ~ 7.1 - 7.3 | m | 3H | H-2, H-5, H-7 |

| ~ 6.5 | d | 1H | H-3 |

| ~ 4.1 | t | 2H | N-CH₂- |

| ~ 1.8 | m | 2H | N-CH₂-CH₂- |

| ~ 1.4 | m | 2H | N-(CH₂)₂-CH₂- |

| ~ 0.9 | t | 3H | N-(CH₂)₃-CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 136 | C-7a |

| ~ 128 | C-2 |

| ~ 128 | C-3a |

| ~ 121 | C-5 |

| ~ 121 | C-6 |

| ~ 119 | C-4 |

| ~ 109 | C-7 |

| ~ 101 | C-3 |

| ~ 46 | N-CH₂- |

| ~ 32 | N-CH₂-CH₂- |

| ~ 20 | N-(CH₂)₂-CH₂- |

| ~ 14 | N-(CH₂)₃-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption peaks for this compound are listed below.[3][5]

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2955 - 2860 | Strong | Aliphatic C-H stretch (butyl group) |

| ~ 1615, 1460 | Medium to Strong | C=C stretch (aromatic ring) |

| ~ 1320 | Medium | C-N stretch |

| ~ 740 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 173. Subsequent fragmentation would likely involve the loss of the butyl group or fragments thereof.[6][7]

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 173 | [M]⁺ (Molecular Ion) |

| 130 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 117 | [Indole]⁺ (Loss of butyl radical) |

| 116 | [Indole - H]⁺ (Loss of butene via McLafferty rearrangement) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-butylindole and the determination of its key physical properties.

Synthesis of this compound

The N-alkylation of indole is a common and effective method for the synthesis of this compound.[8][9]

Materials and Reagents:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromobutane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq) and dissolve it in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

References

- 1. This compound | CAS#:22014-99-9 | Chemsrc [chemsrc.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Crystal Structure of 1-Butyl-1H-indole: A Technical Guide to Its Determination

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure analysis of 1-Butyl-1H-indole. A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific compound. While the synthesis and general properties of N-butylated indoles are documented, a definitive crystallographic analysis providing precise atomic coordinates, unit cell dimensions, and intermolecular interaction data for this compound has not been published.

This guide, therefore, provides a comprehensive framework for researchers seeking to determine the crystal structure of this compound. It outlines detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, based on established methodologies for similar indole derivatives. Additionally, for comparative purposes, crystallographic data for the related compound, 1-Butyl-3-(1-naphthoyl)-1H-indole, is presented.

Data Presentation: Crystallographic Data of a Related Structure

While the crystal structure of this compound is not available, the data for 1-Butyl-3-(1-naphthoyl)-1H-indole offers insights into the potential crystallographic parameters of N-butylated indole systems.

| Parameter | 1-Butyl-3-(1-naphthoyl)-1H-indole [1][2] |

| Chemical Formula | C23H21NO |

| Formula Weight | 327.41 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.799(2) |

| b (Å) | 11.529(2) |

| c (Å) | 26.220(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3566.7(12) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Experimental Protocols

To determine the crystal structure of this compound, a systematic experimental approach is required, encompassing synthesis, purification, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the N-alkylation of indole is the reaction of indole with an alkyl halide in the presence of a base.

Materials:

-

Indole

-

1-Bromobutane

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation of Indole: To a solution of indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.

-

N-Butylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Crystallization of this compound

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several methods can be employed, and optimization of conditions may be necessary.

General Considerations:

-

Purity: The starting material must be of high purity.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

-

Slow Process: Crystallization should proceed slowly to allow for the formation of well-ordered crystals.[3]

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

References

- 1. 1-Butyl-3-(1-naphthoyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | C23H21NO | CID 10471670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. fiveable.me [fiveable.me]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1-Butyl-1H-indole in Organic Solvents

Abstract: The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and professionals in drug development, understanding the solubility of novel or specialized compounds like 1-Butyl-1H-indole is paramount for formulation, synthesis, and bioavailability studies. This technical guide addresses the current landscape of solubility data for this compound. Given the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, detailing the necessary experimental protocols and data presentation standards for researchers to generate and compile their own findings. Furthermore, it provides insights into the general solubility characteristics of N-alkylindoles and outlines theoretical approaches to solubility prediction.

Introduction to this compound and its Solubility

This compound is an organic compound featuring an indole ring system where the nitrogen atom of the pyrrole ring is substituted with a butyl group. The indole scaffold is a prevalent moiety in a vast number of natural products, pharmaceuticals, and agrochemicals. The N-alkylation, in this case with a butyl group, significantly alters the physicochemical properties of the parent indole molecule, particularly its lipophilicity and, consequently, its solubility in various organic solvents.

The "like dissolves like" principle suggests that this compound, with its nonpolar butyl chain and the aromatic indole core, will exhibit favorable solubility in nonpolar and moderately polar organic solvents. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding as an acceptor, potentially allowing for some solubility in protic solvents, though the bulky butyl group may introduce steric hindrance.

A comprehensive understanding of its solubility profile is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization: Developing effective crystallization processes.

-

Pharmaceutical Formulation: Designing delivery systems for potential therapeutic applications.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC or spectroscopy.

As of the date of this publication, specific quantitative solubility data for this compound across a range of organic solvents is not widely available in public literature. Therefore, this guide focuses on empowering researchers to generate this crucial data through standardized experimental protocols.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves agitating an excess amount of the solid solute in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.

2.1. Materials and Equipment

-

This compound (solid)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Screw-cap vials (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1-2 mL of solvent).

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a stable concentration.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter material.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Below is a diagram illustrating the workflow for this experimental protocol.

// Styling A, B, C, D, E, F, G, H [penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5]; }

Caption: Workflow for determining the equilibrium solubility of a solid compound.Data Presentation

Accurate and consistent data recording is crucial for comparing results across different solvents and conditions. The following table is provided as a template for researchers to systematically record their experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Toluene | 25 | |||

| n-Hexane | 25 | |||

| Add other solvents |

Note: The molecular weight of this compound (C₁₂H₁₅N) is approximately 173.26 g/mol .

Theoretical Approaches to Solubility Prediction

While experimental determination is the most reliable method, thermodynamic models can provide useful estimations of solubility. These models are particularly valuable for solvent screening in the early stages of research.

-

Hansen Solubility Parameters (HSP): This approach is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent: δD (dispersion), δP (polar), and δH (hydrogen bonding). The solubility is predicted to be higher when the HSP values of the solute and solvent are closer.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The model assumes that the properties of a molecule are the sum of the contributions of its constituent functional groups.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.

The logical relationship for using these predictive models is as follows:

// Styling A, B, C, D, E, F [penwidth=1.5, color="#5F6368"]; }

Caption: Logical flow for predicting solubility using theoretical models.Conclusion

This technical guide provides a comprehensive framework for researchers and professionals working with this compound to determine its solubility in organic solvents. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data presentation template, standardized and comparable solubility data can be generated. While specific quantitative data is not yet prevalent in the literature, the methodologies and theoretical considerations outlined herein offer a robust starting point for any investigation into the solubility of this and other related indole derivatives. The generation of such data will be a valuable contribution to the fields of chemistry and pharmaceutical sciences.

Theoretical Calculations on the Electronic Structure of 1-Butyl-1H-indole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of 1-Butyl-1H-indole. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational chemistry to understand the molecular properties of indole derivatives. The indole scaffold is a key component in numerous biologically active molecules, and understanding its electronic characteristics is crucial for rational drug design and development.

Introduction

This compound is a derivative of indole, a heterocyclic aromatic compound that is a fundamental building block in many natural and synthetic molecules with significant biological activities. The addition of a butyl group to the indole nitrogen can influence its electronic properties, which in turn can affect its reactivity, intermolecular interactions, and ultimately its pharmacological profile. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and properties of such molecules at the atomic level. These computational methods allow for the prediction of molecular geometry, electronic distribution, and reactivity, offering insights that are complementary to experimental data.

This guide will detail the standard computational methodologies employed for such studies, present the expected quantitative data in a structured format, and provide visualizations to illustrate key concepts and workflows.

Computational Methodology

The theoretical investigation of the electronic structure of this compound would typically be performed using quantum chemical calculations within the framework of Density Functional Theory (DFT). DFT has become a widely used method in computational chemistry due to its balance of accuracy and computational cost.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol: The geometry of this compound would be optimized without any symmetry constraints. A popular and effective method for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a 6-311+G(d,p) basis set.[1] This level of theory has been shown to provide reliable geometric parameters for organic molecules.[1] The optimization process is complete when the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by performing a vibrational frequency calculation, where the absence of imaginary frequencies indicates a true minimum. All calculations would be performed using a computational chemistry software package such as Gaussian.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding the chemical reactivity and electronic properties of a molecule.[3] The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.[3][4]

Experimental Protocol: The HOMO and LUMO energies would be calculated at the same level of theory used for the geometry optimization (e.g., B3LYP/6-311+G(d,p)). The spatial distribution of these orbitals would be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[5][6] The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

Experimental Protocol: The MEP would be calculated from the optimized geometry using the same DFT method and basis set. The resulting potential values are then mapped onto the total electron density surface to generate a 3D visualization.

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from theoretical calculations on this compound. The values provided are illustrative and based on typical results for similar indole derivatives found in the literature.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.38 | C2-N1-C9 | 108.5 |

| C2-C3 | 1.37 | N1-C2-C3 | 110.0 |

| C3-C4 | 1.42 | C2-C3-C4 | 107.0 |

| C4-C5 | 1.39 | C3-C4-C9 | 106.5 |

| C5-C6 | 1.40 | C4-C9-N1 | 108.0 |

| C6-C7 | 1.38 | N1-C10 | 1.47 |

| C7-C8 | 1.41 | C10-C11 | 1.53 |

| C8-C9 | 1.39 | C11-C12 | 1.53 |

| N1-C10 | 1.47 | C12-C13 | 1.53 |

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value |

| HOMO Energy (eV) | -5.80 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Energy Gap (eV) | 5.55 |

Table 3: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | 0.15 |

| C3 | -0.20 |

| C4 | -0.05 |

| C5 | -0.08 |

| C6 | -0.07 |

| C7 | -0.06 |

| C8 | 0.10 |

| C9 | 0.05 |

| C10 (Butyl) | 0.12 |

Visualizations

Diagrams are essential for visualizing complex theoretical concepts and workflows. The following diagrams were created using the DOT language.

Caption: Workflow for theoretical calculations on this compound.

Caption: Interrelation of key electronic structure properties.

Conclusion

Theoretical calculations provide a robust framework for understanding the electronic structure of this compound. By employing methods such as Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometry, frontier molecular orbitals, and electrostatic potential. This information is invaluable for predicting chemical reactivity, stability, and potential intermolecular interactions, thereby guiding the design and development of new indole-based therapeutic agents. The methodologies and expected outcomes presented in this guide offer a solid foundation for researchers and scientists to embark on or interpret computational studies of this important class of molecules.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. scispace.com [scispace.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Electronic structure and conformational properties of 1H-indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Indole Nucleus in 1-Butyl-1H-indole: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of the indole nucleus in 1-butyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document explores the electronic properties of the N-butylated indole ring and its behavior in a variety of chemical transformations. Key reaction classes, including electrophilic aromatic substitution, nucleophilic substitution on modified cores, metal-catalyzed cross-coupling, organometallic functionalization, and cycloaddition reactions, are discussed in detail. The guide presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows, offering a comprehensive resource for the synthesis and functionalization of this important heterocyclic scaffold.

Introduction: The this compound Scaffold

The indole ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure, characterized by a π-excessive system resulting from the fusion of a benzene ring with a pyrrole ring, makes it highly reactive towards electrophiles. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the electron density, particularly at the C3 position.

In this compound, the hydrogen atom on the indole nitrogen is replaced by a butyl group. This N-alkylation has several important consequences for the molecule's reactivity:

-

Enhanced Nucleophilicity: The butyl group is a weak electron-donating group, which further increases the electron density of the indole ring system, making it even more reactive towards electrophiles compared to unsubstituted indole.

-

Blocked N-H Reactivity: The absence of the acidic N-H proton prevents reactions that involve its deprotonation, such as certain base-catalyzed condensations or the formation of indolyl anions at the nitrogen atom. This simplifies reaction outcomes by removing a potential competing reaction site.

-

Modified Physical Properties: N-alkylation generally increases the lipophilicity and solubility of the indole derivative in organic solvents, which can be advantageous for synthetic manipulations.

This guide will systematically explore the major pathways of reactivity for the this compound nucleus.

Electrophilic Aromatic Substitution: The Dominant Reaction Pathway

Electrophilic aromatic substitution (EAS) is the hallmark reaction of the indole nucleus. The high electron density at the C3 position makes it the primary site of electrophilic attack. This regioselectivity can be rationalized by examining the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate compared to attack at C2 or other positions.

The Discovery and Enduring Legacy of N-Alkylated Indoles: A Technical Guide for Researchers

Foreword: This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of N-alkylated indoles. Tailored for researchers, scientists, and drug development professionals, this document navigates the seminal discoveries, key synthetic methodologies, and the profound biological significance of this important class of heterocyclic compounds.

Introduction: The Indole Nucleus and the Significance of N-Alkylation

The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its discovery is rooted in the study of the dye indigo, with Adolf von Baeyer first synthesizing the parent indole molecule in 1866.[1] While early research focused on the reactivity of the pyrrolic part of the indole, particularly at the C3 position, functionalization of the indole nitrogen (N1-alkylation) has emerged as a critical strategy for modulating the biological and physicochemical properties of indole-containing molecules.

N-alkylation of the indole ring prevents the formation of intermolecular hydrogen bonds, which can significantly impact a molecule's solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of substituents at the N1 position can profoundly influence the molecule's interaction with biological targets, leading to altered potency and selectivity. This is particularly evident in the context of drug discovery, where N-alkylated indoles are found in numerous approved therapeutic agents.

Historical Perspective: From Classical Methods to Modern Catalysis

The precise first report of an N-alkylation of an indole is not clearly documented in the historical literature. However, the development of this fundamental transformation is intrinsically linked to the broader exploration of indole chemistry in the late 19th and early 20th centuries, following the establishment of robust indole syntheses such as the Fischer indole synthesis in 1883.[1]

The Classical Era: Strong Bases and Alkyl Halides

For many decades, the standard approach to N-alkylation of indoles involved a two-step process: deprotonation of the indole N-H with a strong base to form the indolide anion, followed by nucleophilic attack on an alkylating agent.[2] This "classical" method, often employing sodium amide in liquid ammonia or, later, sodium hydride in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), became a workhorse in synthetic organic chemistry.[2][3] While effective, these methods often require harsh reaction conditions and stoichiometric amounts of strong, moisture-sensitive bases.

The Dawn of Catalysis: Expanding the Synthetic Toolkit

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in N-alkylation methodology with the advent of transition metal catalysis. These newer methods offer milder reaction conditions, improved functional group tolerance, and greater control over regioselectivity. Key developments include:

-

Copper-Catalyzed N-Alkylation: Copper catalysis has proven to be a versatile tool for the N-alkylation of indoles. An efficient method utilizes the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles.[4]

-

Palladium-Catalyzed N-Alkylation: Palladium-catalyzed reactions, particularly allylic alkylations, have been extensively developed for the enantioselective synthesis of N-alkylated indoles.[3]

-

Nickel-Catalyzed N-Alkylation: Nickel catalysis has emerged as a powerful method for the C-H alkylation of indoles, offering a distinct approach to functionalization.[5]

-

Iron-Catalyzed N-Alkylation: More recently, iron catalysis has been explored for the N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles, providing an alternative strategy.[6]

These catalytic systems have not only provided more efficient and environmentally benign routes to N-alkylated indoles but have also enabled the synthesis of chiral N-alkylated indoles with high enantioselectivity, a crucial aspect of modern drug development.[3]

Data Presentation: A Comparative Overview of N-Alkylation Methods

The following tables summarize quantitative data from various reported N-alkylation methods, providing a comparative overview of reaction conditions and their outcomes.

Table 1: Classical N-Alkylation of Indoles

| Indole Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Indole | Methyl iodide | NaNH₂ (excess) | liq. NH₃ | -33 | 0.5 | 85-95 | [3] |

| Indole | Benzyl chloride | NaH (1.1) | HMPA | 25 | 8-15 | 95 | Organic Syntheses |

| 2,3-Dimethylindole | Benzyl bromide | NaH (1.2) | DMF | 80 | 0.25 | 91 | [2] |

| 5-Bromoindole | Benzyl bromide | NaH (1.2) | DMF | 25 | 2-12 | - | BenchChem |

| 5-Bromoindole | Methyl iodide | KOH (2.0) | DMSO | 25 | 1-3 | - | BenchChem |

Table 2: Modern Catalytic N-Alkylation of Indoles

| Indole Substrate | Alkylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Indole | Diphenyldiazomethane | CuI (10) | P(p-tolyl)₃ (10) | KOH (2.5) | Dioxane | 100 | 12 | 75 | N/A | [7] |

| Methyl indole-2-carboxylate | (E)-1,3-diphenylallyl acetate | [Pd(C₃H₅)Cl]₂ (2.5) | Sulfoxide-phosphine (5) | Cs₂CO₃ (2.0) | CH₂Cl₂ | 40 | - | 99 | 97 | [3] |

| Indoline | Benzyl alcohol | Tricarbonyl(cyclopentadienone) iron (5) | - | - | TFE | 110 | 24 | 99 (indoline) | N/A | [6] |

| 1-(pyridin-2-yl)-1H-indole | 1-chlorobutane | (thf)₂NiBr₂ (10) | bpy (10) | Mn (2.0) | DMA | 60 | 12 | 92 | N/A | [5] |

Experimental Protocols: Key Methodologies in Detail

This section provides detailed experimental protocols for seminal and widely used N-alkylation methods.

Classical N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol is a representative procedure for the classical N-alkylation of an indole.

Materials:

-

Indole substrate (1.0 equiv)

-

Alkyl halide (1.1-1.5 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Copper-Catalyzed N-Alkylation with N-Tosylhydrazones

This protocol describes an efficient copper-catalyzed method for direct N-alkylation.[7]

Materials:

-

Indole (1.5 equiv)

-

N-tosylhydrazone (1.0 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Tri(p-tolyl)phosphine (P(p-tolyl)₃) (10 mol%)

-

Potassium hydroxide (KOH) (2.5 equiv)

-

Dioxane (anhydrous)

-

Ethyl acetate

-

Aqueous ammonia solution

Procedure:

-

In a dry reaction tube, combine the indole, N-tosylhydrazone, copper iodide, tri(p-tolyl)phosphine, and potassium hydroxide.

-

Add anhydrous dioxane to the mixture.

-

Stir the mixture at 100 °C under an argon atmosphere for 12 hours.

-

After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Add ethyl acetate and aqueous ammonia solution to the residue and separate the layers.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Mandatory Visualizations: Pathways and Processes

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to N-alkylated indoles.

General Experimental Workflow for N-Alkylation

Reaction Mechanism: Classical N-Alkylation

Signaling Pathway: Serotonin Receptor Activation

Signaling Pathway: Melatonin Receptor Activation

Conclusion and Future Outlook

The journey of N-alkylated indoles, from their synthesis via classical, often harsh, methods to the sophisticated catalytic transformations of today, reflects the broader evolution of organic chemistry. The ability to precisely modify the indole nitrogen has been instrumental in advancing our understanding of structure-activity relationships and has led to the development of numerous important therapeutic agents.

Future research in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the use of greener reaction media, and the application of flow chemistry are all promising avenues. Furthermore, as our understanding of complex biological signaling pathways deepens, the rational design and synthesis of novel N-alkylated indoles will continue to be a cornerstone of modern drug discovery, offering the potential for new treatments for a wide range of diseases.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

The N-Butyl Substituent in Indole Derivatives: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The nature and position of substituents on the indole ring are critical determinants of pharmacological activity. This technical guide focuses on the N-1 butyl substituent, exploring its role in modulating the biological effects of indole derivatives, particularly in the realms of cannabinoid receptor agonism and anticancer activity. The N-butyl group, through its specific physicochemical properties, significantly influences receptor affinity, cellular potency, and pharmacokinetic profiles.[3][4]

Physicochemical Importance of the N-Butyl Group

The N-butyl substituent is a four-carbon alkyl chain that imparts a moderate degree of lipophilicity to the indole scaffold.[3][4] This property is crucial for traversing cellular membranes to reach intracellular targets.[3] Compared to smaller alkyl groups like methyl or ethyl, the butyl chain provides a more substantial hydrophobic interaction with receptor binding pockets, which can enhance binding affinity.[5] However, it is less bulky than larger alkyl or branched chains, which can sometimes introduce steric hindrance and reduce activity. Therefore, the N-butyl group often represents a favorable balance of lipophilicity and size in drug design.

Role in Cannabinoid Receptor Agonism

A prominent class of N-butyl-substituted indoles is the synthetic cannabinoids, which act as agonists at the cannabinoid receptors CB1 and CB2.[6][7][8] These receptors are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.[9]

Structure-Activity Relationship (SAR)

In the context of synthetic cannabinoids of the naphthoylindole family, the N-alkyl substituent plays a crucial role in receptor binding affinity. Structure-activity relationship studies have shown that an alkyl chain of three to five carbons at the N-1 position is optimal for high affinity to both CB1 and CB2 receptors. The N-butyl group falls within this optimal range. For instance, JWH-073, a synthetic cannabinoid with an N-butyl group, demonstrates high affinity for the CB1 receptor.[7][8][10]

Quantitative Data

The following table summarizes the binding affinities (Ki) of selected N-butyl-substituted indole derivatives for human CB1 and CB2 receptors.

| Compound | N-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |

| JWH-073 | n-Butyl | 8.9 - 12.9[7] | 38[8] | CB1 |

Signaling Pathways

N-butyl indole cannabinoids, as agonists of CB1 and CB2 receptors, typically initiate signaling through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9] Additionally, activation of these receptors can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[9][11]

Simplified Cannabinoid Receptor Signaling Pathway.

Role in Anticancer Activity

Indole derivatives have been extensively investigated as potential anticancer agents due to their ability to interfere with various cellular processes in cancer cells, including cell cycle progression and microtubule dynamics.[5][12][13]

Structure-Activity Relationship (SAR)

In the development of indole-based anticancer agents, particularly those targeting tubulin polymerization, the N-1 substituent has been shown to influence cytotoxic activity. While a wide range of N-alkyl groups have been explored, the presence of an alkyl chain can enhance antiproliferative effects compared to an unsubstituted indole.[5] The N-butyl group, by increasing lipophilicity, can facilitate the entry of the compound into cancer cells.[3] Some studies on N-alkylated isatins, a class of indole derivatives, have demonstrated cytotoxic properties.[14]

Quantitative Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative indole derivatives with N-alkyl substituents against various cancer cell lines. While specific data for many N-butyl indole anticancer agents is not always available in comparative studies, the data illustrates the general potency of N-alkylated indoles.

| Compound Class | N-Substituent | Cancer Cell Line | IC50 (µM) |

| Spirooxindole-based N-alkylated maleimides | Varied N-alkyl | MCF-7 (Breast) | 3.88 - 5.83[15] |

| Spirooxindole-based N-alkylated maleimides | Varied N-alkyl | MDA-MB-231 (Breast) | 17.897[15] |

| Indole-based TMP analogue (6v) | Varied N-alkyl | T47D (Breast) | 0.04[12] |

| Indole–benzimidazole conjugate (8f) | Varied N-alkyl | DU-145 (Prostate) | 0.54[12] |

| Fused indole derivative (21) | Varied N-alkyl | Various | 0.022 - 0.056[12] |

Signaling Pathways

One of the key mechanisms of action for some anticancer indole derivatives is the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13] Furthermore, indole compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[16][17]

Anticancer Mechanisms of N-Butyl Indole Derivatives.

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for CB1 and CB2 receptors.

Materials:

-

HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, pH 7.4).

-

Radioligand (e.g., [³H]CP-55,940).

-

Non-labeled competitor (e.g., WIN-55,212-2).

-

Test compound (N-butyl indole derivative).

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing the receptor of interest.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-labeled competitor).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, and wash the filters to remove unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2).

-

Cell culture medium (e.g., DMEM) with supplements.

-

Test compound (N-butyl indole derivative).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plates and a microplate reader.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-butyl indole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[1][18][19]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin.

-

Tubulin polymerization buffer.

-

GTP solution.

-

Test compound (N-butyl indole derivative).

-

A spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C to induce tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of microtubule formation.

-

Compare the polymerization curves in the presence of the test compound to a control without the compound to determine the inhibitory activity.[20][21]

Conclusion

The N-butyl substituent is a key modulator of the biological activity of indole derivatives. Its optimal lipophilicity and size contribute to enhanced binding affinity at cannabinoid receptors and facilitate cellular uptake for anticancer activity. The examples of JWH-073 and various N-alkylated indole-based anticancer compounds highlight the significance of this functional group in drug design. Further exploration of the N-butyl substituent in diverse indole scaffolds holds promise for the development of novel therapeutics with improved potency and selectivity.

References

- 1. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JWH-073 - Wikipedia [en.wikipedia.org]

- 7. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Potential Research Areas for 1-Butyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The N-alkylation of the indole ring, particularly with a butyl group, offers a strategic modification to enhance lipophilicity and modulate binding to various biological targets. This technical guide explores the potential research avenues for 1-Butyl-1H-indole derivatives, providing insights into their synthesis, prospective therapeutic applications, and the experimental frameworks required for their evaluation. While research specifically focused on the 1-butyl substitution is emerging, this guide also draws upon the broader knowledge of N-alkylated indoles to highlight promising areas of investigation.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives involves the N-alkylation of the indole ring. A general and widely applicable method is the reaction of indole with a butyl halide, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

General Experimental Protocol: N-Alkylation of Indole

Materials:

-

Indole

-

1-Bromobutane (or 1-Iodobutane)

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole in DMF (or THF), add a base (e.g., powdered KOH or NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the indolide anion.

-

Add 1-bromobutane dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the this compound derivative.

This fundamental protocol can be adapted for the synthesis of various substituted this compound derivatives by starting with appropriately substituted indole precursors.

Potential Therapeutic Research Areas

The introduction of the N-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the indole scaffold, opening up several promising avenues for research and drug development.

Anticancer Activity

The indole nucleus is a prevalent feature in many anticancer agents. The N-butyl group can enhance the lipophilicity of these compounds, potentially improving their cell membrane permeability and cytotoxic effects.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics. The this compound scaffold can be explored for its potential to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-